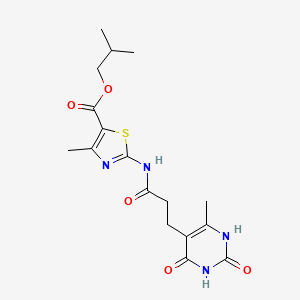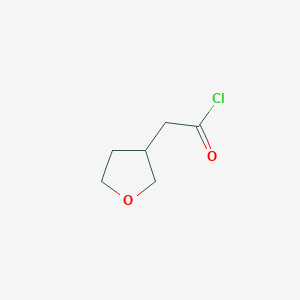![molecular formula C21H17BrN2O3S B2528339 4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893790-68-6](/img/structure/B2528339.png)
4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the benzo[e][1,2,4]thiadiazin-3(4H)-one class, which is a group of sulfur-nitrogen heterocycles. These compounds are of interest due to their potential pharmacological properties and their use in various industrial applications. The presence of the bromobenzyl and o-tolyl groups suggests potential for further chemical modifications, which could be useful in the development of new therapeutic agents or materials with specific properties.
Synthesis Analysis
The synthesis of related sulfur-nitrogen heterocycles has been reported in the literature. For instance, the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides involves ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, which are accessible from commercially available building blocks such as Fmoc-protected amino acids, 2-nitrobenzenesulfonyl chlorides, and bromo ketones . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic and computational methods. For example, the crystal structure and theoretical studies of a bromobenzyl benzoxazole derivative were reported, providing insights into the molecular geometry, electronic structure, and potential energy surface . Similar studies could be conducted on "4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide" to understand its molecular conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of bromobenzyl derivatives in nucleophilic substitution reactions has been explored. For instance, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with various nucleophiles to yield substituted derivatives, which could be further reduced to benzenetetraamine derivatives . This suggests that the bromobenzyl group in the compound of interest may also undergo nucleophilic substitution, potentially leading to a variety of derivatives with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfur-nitrogen heterocycles can be influenced by their molecular structure. For example, the crystal structure analysis of a related imidazo[2,1-b][1,3,4]thiadiazole derivative revealed the presence of intermolecular interactions that could affect the compound's solid-state properties . Additionally, the oxidation of benzo-1, 4-thiazino[3,2-b]tropone derivatives to oxides and dioxides has been studied, showing changes in reactivity and stability . These findings could provide a basis for predicting the behavior of "4-(3-bromobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide" under different conditions.
Scientific Research Applications
Synthesis and Chemical Structure
- The compound is used in the synthesis of pharmacologically relevant derivatives with applications in biology, medicine, and industry. An efficient synthesis method involves ring contraction under mild conditions, emphasizing its utility in chemical transformations (Fülöpová et al., 2015).
- It serves as a precursor in the synthesis of dyes for photovoltaic materials. The study of its bromo derivatives highlights its role in developing effective photovoltaic materials (Chmovzh et al., 2022).
Catalytic Applications
- The compound acts as a catalyst in synthesizing diverse chemical structures like 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, demonstrating its versatility in catalyzing multi-component reactions in water (Khazaei et al., 2015).
- It is utilized in the synthesis of 9-aryl-1,8-dioxo-octahydroxanthene derivatives, showcasing its role in facilitating condensation reactions under neutral media (Khazaei et al., 2016).
Biological and Medicinal Applications
- It is involved in the synthesis of compounds with anticancer activities. Derivatives of this compound have been tested against various cancer cell lines, indicating its potential in cancer treatment (Kamal et al., 2011).
- In the context of photodynamic therapy for cancer treatment, derivatives of this compound have shown promise due to their fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
properties
IUPAC Name |
4-[(3-bromophenyl)methyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S/c1-15-7-2-3-10-18(15)24-21(25)23(14-16-8-6-9-17(22)13-16)19-11-4-5-12-20(19)28(24,26)27/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYOEPFNSNVMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-5,6-dichloro-N-(1-(4-ethylpiperazin-1-yl)-2,2,2-trifluoroethylidene)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-amine](/img/structure/B2528261.png)

![(5-Bromofuran-2-yl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2528265.png)

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2528267.png)
![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2528270.png)

![2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528274.png)

![Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2528276.png)

